3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

Medicinal chemistry Antifungal SAR Triazole scaffold

This 1,2,4-triazole features a unique C3 2,4-difluorophenoxymethyl ether and C5 4-ethoxy-3-methoxyphenyl substitution pattern not found in simpler triazole building blocks. SAR studies show difluorophenoxy side chains increase anti-Candida activity 4- to 64-fold vs unsubstituted analogs. With logP ~3.5-3.8, it serves as a high-lipophilicity comparator to fluconazole (logP ~0.5). Ideal for CYP51 inhibition assays, antifungal MIC screening (CLSI M27-A3), and focused library synthesis. 95% purity, R&D only.

Molecular Formula C18H17F2N3O3
Molecular Weight 361.3 g/mol
Cat. No. B11796776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole
Molecular FormulaC18H17F2N3O3
Molecular Weight361.3 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=NNC(=N2)COC3=C(C=C(C=C3)F)F)OC
InChIInChI=1S/C18H17F2N3O3/c1-3-25-15-6-4-11(8-16(15)24-2)18-21-17(22-23-18)10-26-14-7-5-12(19)9-13(14)20/h4-9H,3,10H2,1-2H3,(H,21,22,23)
InChIKeyRYZHBWPGBNFFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 1.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole (CAS 1416346-67-2): Structural Identity and Procurement Baseline


3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole is a fully synthetic 1,2,4-triazole derivative bearing a 2,4-difluorophenoxymethyl substituent at the C3 position and a 4-ethoxy-3-methoxyphenyl group at the C5 position of the triazole ring . The molecular formula is C18H17F2N3O3 with a molecular weight of 361.35 g/mol, and the compound is commercially available at purities of 95–97% . The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry and agrochemistry, known for coordinating to heme iron in cytochrome P450 enzymes (e.g., CYP51) and for engaging in diverse hydrogen-bonding and π-stacking interactions [1]. However, no published biological activity data, ADMET parameters, or target-engagement metrics have been located for this specific compound as of the search date.

Why 3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole Cannot Be Replaced by Generic 1,2,4-Triazole Intermediates


1,2,4-Triazoles are not functionally interchangeable. The specific substitution pattern of this compound—a 2,4-difluorophenoxymethyl ether at C3 and a 4-ethoxy-3-methoxyphenyl ring at C5—generates a unique pharmacophoric topology that cannot be replicated by simpler triazole building blocks such as 3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole (CAS 1416343-95-7) or 5-(4-ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole (CAS 1416343-87-7) . In peer-reviewed SAR campaigns on related triazole antifungals, the introduction of a biaryloxy or difluorophenoxy side chain was shown to increase anti-Candida activity by 4- to 64-fold relative to unsubstituted analogs, demonstrating that even single-substituent changes on the triazole core can produce order-of-magnitude potency shifts [1]. Consequently, a procurement decision based solely on triazole-class membership, without verifying the exact substitution pattern, carries a high risk of obtaining a compound with entirely divergent biological or physicochemical performance.

Product-Specific Quantitative Evidence for 3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole


Structural Differentiation from the Closest Vendor-Available 1,2,4-Triazole Analogs Lacking the 2,4-Difluorophenoxy Moiety

The target compound is the only commercially listed 1,2,4-triazole that combines a 2,4-difluorophenoxymethyl group at C3 with a 4-ethoxy-3-methoxyphenyl group at C5. The closest vendor analogs—3-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole (CAS 1416343-95-7; MW 219.24), 5-(4-ethoxy-3-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole (CAS 1416343-87-7; MW 295.34), and 3-(tert-butyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole—all lack the difluorophenoxy ether . In the biaryloxy-triazole antifungal literature, the 2,4-difluorophenyl moiety is a critical pharmacophore for CYP51 heme-iron coordination and for occupying the hydrophobic binding pocket; its removal or replacement with phenyl, tert-butyl, or thiophene consistently results in 4- to 64-fold loss of anti-Candida albicans potency [1].

Medicinal chemistry Antifungal SAR Triazole scaffold

Estimated Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Des-chloro Triazole Antifungals

The target compound contains two fluorine atoms on the phenoxy ring, which increase lipophilicity and metabolic stability relative to non-fluorinated congeners, while the ethoxy and methoxy substituents provide additional hydrogen-bond acceptor sites. Using the crystal structure of a closely related C18H17F2N3O3 triazole (2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol) as a structural reference, the dihedral angles between the triazole ring and the two aromatic rings were determined to be 43.56° and 54.78°, respectively, and the crystal density was 1.3359 g/cm³ [1]. This non-planar conformation is expected to influence target binding and solubility. Computationally estimated logP for the target compound is approximately 3.5–3.8 (ALOGPS 2.1 estimate based on structural analogs), compared with logP ≈ 0.5 for fluconazole and ≈ 1.8 for voriconazole, indicating significantly higher lipophilicity that may affect tissue distribution and formulation requirements [2].

Physicochemical profiling Drug-likeness logP

Purity Specification and Procurement Traceability Advantage

The target compound is listed by at least two independent vendors (AKSci and Chemenu) with documented purity specifications of 95% (AKSci 7782DZ) and 97% (Chemenu CM503337), providing procurement redundancy and cross-validation of identity . In contrast, many closely related analogs (e.g., 3-(tert-butyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole) are listed by only a single vendor, increasing supply-chain risk for long-term research programs . The CAS registry number 1416346-67-2 is unique to this substitution pattern, enabling unambiguous ordering and inventory management in multi-compound screening libraries.

Chemical procurement Quality control Building block

Class-Level Antifungal Potential Inferred from Fluorophenyl-1,2,4-Triazole Literature

Although no direct MIC data exist for the target compound, a systematic study of fluorophenyl-containing 1,2,4-triazole derivatives demonstrated that multiple compounds in this class exhibit MIC values in the range of 1.95–62.5 µg/mL against Staphylococcus aureus and Candida albicans, with the most active analog (a 5-(2-fluorophenyl)-4-(((5-nitrofuran-2-yl)methylene)amino-4H-1,2,4-triazole-3-thiol) achieving MIC = 1.95 µg/mL against S. aureus [1]. Separately, biaryloxy-substituted triazole propan-2-ols bearing a 2,4-difluorophenyl group achieved MIC80 values as low as 0.0039 µg/mL against C. albicans—128-fold more potent than fluconazole—demonstrating that the 2,4-difluorophenyl pharmacophore can drive sub-nanomolar antifungal activity when optimally positioned [2]. The target compound incorporates this same 2,4-difluorophenoxy motif but in an ether-linked rather than alcohol-linked topology; the quantitative impact of this topological difference on potency has not been experimentally determined.

Antifungal CYP51 inhibition Candida albicans

Recommended Application Scenarios for 3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole Based on Available Evidence


Exploratory Antifungal Screening Against Candida and Aspergillus Species

Given the class-level evidence that 2,4-difluorophenyl-bearing 1,2,4-triazoles exhibit 4- to 128-fold enhanced potency against Candida albicans relative to fluconazole [1], this compound is a rational candidate for primary antifungal screening panels. Procurement should be accompanied by a panel of the closest vendor analogs (lacking the difluorophenoxy group) as negative controls to isolate the contribution of the 2,4-difluorophenoxy pharmacophore to any observed activity. Broth microdilution assays per CLSI M27-A3 guidelines are recommended, with MIC determination against C. albicans, C. glabrata, and A. fumigatus.

CYP51 Inhibition and Heme-Binding Studies

The 1,2,4-triazole nitrogen (N-4) is known to coordinate the heme iron of CYP51, and the 2,4-difluorophenyl group enhances binding affinity through hydrophobic pocket occupancy [2]. This compound can be evaluated in a CYP51 inhibition assay (e.g., CYP51 from Candida albicans or recombinant human CYP51) using UV-Vis difference spectroscopy to measure Type II binding spectra. The unique ether-linked topology (as opposed to the alcohol-linked topology of fluconazole and voriconazole) provides a novel chemotype for studying heme-coordination geometry [3].

Synthetic Intermediate for Diversified Triazole Libraries

The compound's C3 difluorophenoxymethyl group and C5 ethoxy-methoxyphenyl group provide orthogonal handles for further derivatization. The N-1 position of the triazole ring remains unsubstituted, enabling alkylation, acylation, or click chemistry to generate focused libraries for SAR exploration. The commercial availability at 95–97% purity from at least two suppliers supports its use as a building block in multi-step synthetic sequences.

Physicochemical Comparator in LogP-Dependent ADMET Profiling

With an estimated logP of 3.5–3.8 (substantially higher than fluconazole at logP ≈ 0.5 or voriconazole at logP ≈ 1.8) [4], this compound can serve as a high-lipophilicity comparator in solubility, permeability (Caco-2 or PAMPA), plasma protein binding, and microsomal stability assays. Such data would help establish whether the difluorophenoxymethyl-ethoxy-methoxyphenyl substitution pattern shifts the ADMET profile in a direction favorable for topical or systemic antifungal development.

Quote Request

Request a Quote for 3-((2,4-Difluorophenoxy)methyl)-5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.